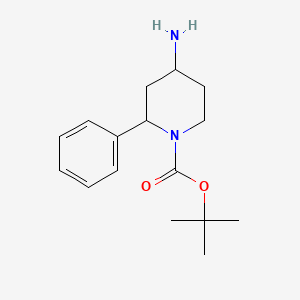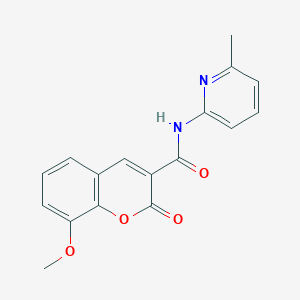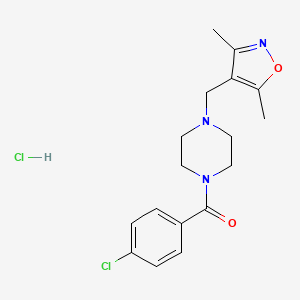
(4-Chlorophenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-Chlorophenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of 4- (3- (3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1 (2H)-one .
Synthesis Analysis
The synthesis of this compound involves the design and creation of 94 derivatives of 4- (3- (3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1 (2H)-one to evaluate their inhibitory activities against BRD4 .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups. The structure has been studied using various techniques, including X-ray diffraction .Chemical Reactions Analysis
The compound has been evaluated for its inhibitory activities against BRD4 . It has shown significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells .Applications De Recherche Scientifique
Molecular Interaction Studies
- A study on a similar compound, SR141716, showed that it is a potent and selective antagonist for the CB1 cannabinoid receptor. This research highlights the compound's potential in studying receptor-ligand interactions and developing pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Anticancer and Antituberculosis Research
- Research on derivatives of 1-(4-Chlorophenyl) cyclopropyl (piperazin-1-yl) methanone demonstrated significant anticancer and antituberculosis activities, suggesting the potential of these compounds in the development of new therapeutic agents (Mallikarjuna, Padmashali, & Sandeep, 2014).
Potential Therapeutic Agents
- A series of compounds related to 1-piperazinyl methanone showed inhibitory activity against the α-glucosidase enzyme and were evaluated for hemolytic and cytotoxic profiles. This indicates potential applications in treating diabetes and other diseases (Abbasi et al., 2019).
Antimicrobial Activity
- Several studies on derivatives of 1-piperazinyl methanone have shown promising antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Mhaske et al., 2014), (Bektaş et al., 2007).
HIV Research
- One study identified a compound, 873140, as a potent noncompetitive allosteric antagonist of the CCR5 receptor with potent antiviral effects for HIV-1. This suggests the potential for compounds like 1-piperazinyl methanone in HIV research (Watson et al., 2005).
Anticancer and Antimicrobial Agents Synthesis
- Novel biologically potent compounds were synthesized for potential use as anticancer and antimicrobial agents, showcasing the versatility of 1-piperazinyl methanone derivatives in therapeutic applications (Katariya, Vennapu, & Shah, 2021).
Mécanisme D'action
Target of Action
The primary targets of (4-Chlorophenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
The exact mode of action of (4-Chlorophenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride It’s known that similar compounds interact with their targets, leading to various biological activities .
Biochemical Pathways
The specific biochemical pathways affected by (4-Chlorophenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride It’s known that similar compounds can affect a variety of biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (4-Chlorophenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) , which could provide some insight into the pharmacokinetic properties of this compound.
Result of Action
The molecular and cellular effects of (4-Chlorophenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride Similar compounds have been found to possess various biological activities , which could suggest potential effects of this compound.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of (4-Chlorophenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride It’s known that similar compounds can be used under mild conditions and are tolerant of various functional groups , suggesting that this compound might also exhibit similar characteristics.
Orientations Futures
Propriétés
IUPAC Name |
(4-chlorophenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2.ClH/c1-12-16(13(2)23-19-12)11-20-7-9-21(10-8-20)17(22)14-3-5-15(18)6-4-14;/h3-6H,7-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAYNPWXHMLBCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

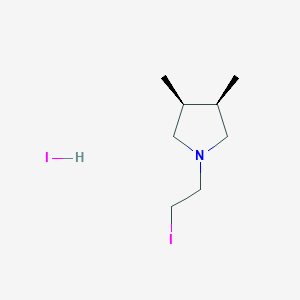
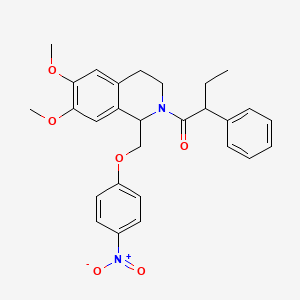
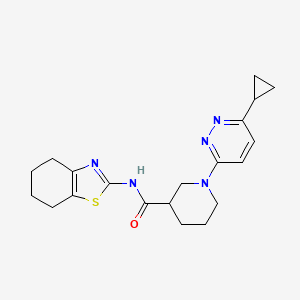

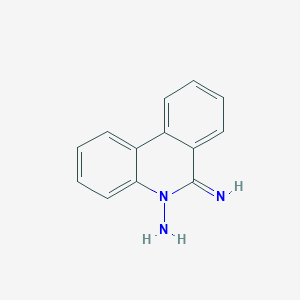
![2-[Butyl(methyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2718480.png)


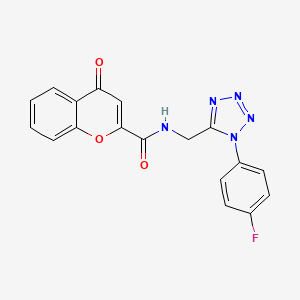
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2718485.png)
